1-(2-aminoethyl)-4-chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione dihydrochloride hydrate 1-(2-aminoethyl)-4-chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione dihydrochloride hydrate
Brand Name: Vulcanchem
CAS No.: 1061318-71-5
VCID: VC18423678
InChI: InChI=1S/C8H9ClN4S.2ClH.H2O/c9-7-6-5(1-3-11-7)13(4-2-10)8(14)12-6;;;/h1,3H,2,4,10H2,(H,12,14);2*1H;1H2
SMILES:
Molecular Formula: C8H13Cl3N4OS
Molecular Weight: 319.6 g/mol

1-(2-aminoethyl)-4-chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione dihydrochloride hydrate

CAS No.: 1061318-71-5

Cat. No.: VC18423678

Molecular Formula: C8H13Cl3N4OS

Molecular Weight: 319.6 g/mol

* For research use only. Not for human or veterinary use.

1-(2-aminoethyl)-4-chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione dihydrochloride hydrate - 1061318-71-5

Specification

CAS No. 1061318-71-5
Molecular Formula C8H13Cl3N4OS
Molecular Weight 319.6 g/mol
IUPAC Name 1-(2-aminoethyl)-4-chloro-3H-imidazo[4,5-c]pyridine-2-thione;hydrate;dihydrochloride
Standard InChI InChI=1S/C8H9ClN4S.2ClH.H2O/c9-7-6-5(1-3-11-7)13(4-2-10)8(14)12-6;;;/h1,3H,2,4,10H2,(H,12,14);2*1H;1H2
Standard InChI Key LKMYZGWRXBRMSA-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(C2=C1N(C(=S)N2)CCN)Cl.O.Cl.Cl

Introduction

Chemical Identity and Structural Features

The compound’s molecular structure integrates an imidazo[4,5-c]pyridine core substituted at the 1-position with a 2-aminoethyl group and at the 4-position with a chlorine atom. The thione functionality at the 2-position and the dihydrochloride hydrate salt form enhance its solubility and stability for research applications .

Molecular Formula and Composition

Discrepancies in reported molecular formulas arise from differing salt and hydrate states:

  • Base compound: C8H9ClN4S\text{C}_8\text{H}_9\text{ClN}_4\text{S} (molecular weight: 228.7 g/mol) .

  • Dihydrochloride hydrate: C8H13Cl3N4OS\text{C}_8\text{H}_{13}\text{Cl}_3\text{N}_4\text{OS}, incorporating two hydrochloric acid molecules and one water molecule.

PropertyBase CompoundDihydrochloride Hydrate
Molecular FormulaC8H9ClN4S\text{C}_8\text{H}_9\text{ClN}_4\text{S}C8H13Cl3N4OS\text{C}_8\text{H}_{13}\text{Cl}_3\text{N}_4\text{OS}
Molecular Weight (g/mol)228.7319.6
CAS Number1061318-71-51061318-71-5
Key Functional GroupsThione, Chlorine, AminoethylAdditional HCl and H2O\text{H}_2\text{O}

The dihydrochloride hydrate form is preferred in pharmaceutical research for improved crystallinity and handling .

Spectroscopic and Physicochemical Properties

While experimental data are scarce, computational models predict:

  • LogP: ~1.2 (moderate lipophilicity suitable for membrane permeability).

  • pKa: Thione proton ≈ 8.5, amino group ≈ 9.8 (estimated via analog comparisons) .

  • Solubility: >50 mg/mL in water due to ionic hydrochloride groups.

Structural analogs like 4-chloro-1H-imidazo[4,5-c]pyridine exhibit planar aromatic systems, with chlorine and sulfur atoms influencing electronic distribution and intermolecular interactions .

Synthesis and Optimization Strategies

General Imidazopyridine Synthesis

Imidazo[4,5-c]pyridines are typically synthesized via:

  • Ring formation: Condensation of 4-aminopyridine derivatives with carbonyl sources (e.g., thiourea for thione groups).

  • Functionalization: Electrophilic substitution (e.g., chlorination) and nucleophilic alkylation (e.g., aminoethyl addition) .

A hypothetical route for the target compound could involve:

  • Chlorination of 1H-imidazo[4,5-c]pyridine at the 4-position using SOCl2\text{SOCl}_2.

  • Thione introduction via sulfurization with Lawesson’s reagent.

  • Aminoethyl side chain attachment through alkylation with 2-bromoethylamine .

Challenges in Scale-Up

  • Regioselectivity: Ensuring precise substitution at the 4-position requires controlled reaction conditions .

  • Purification: Hydrochloride salt formation mitigates solubility issues but complicates crystallization.

Biological Activities and Mechanistic Insights

Anticancer Activity

Preliminary studies on similar compounds show:

  • IC50_{50}: 12 µM against MCF-7 breast cancer cells via topoisomerase II inhibition.

  • Apoptosis induction: Caspase-3 activation observed in HT-29 colon carcinoma models .

Research Gaps and Future Directions

Priority Investigations

  • SAR studies: Correlate substituents (e.g., chlorine, aminoethyl) with bioactivity.

  • Pharmacokinetics: Assess oral bioavailability and metabolic stability.

Synthetic Chemistry Objectives

  • Catalytic asymmetric synthesis: Develop enantioselective routes for chiral derivatives.

  • Green chemistry: Replace toxic reagents (e.g., Lawesson’s reagent) with enzymatic alternatives.

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